molecular formula C19H21FO5 B5629473 4-fluorophenyl 3,4,5-triethoxybenzoate

4-fluorophenyl 3,4,5-triethoxybenzoate

Cat. No.: B5629473
M. Wt: 348.4 g/mol
InChI Key: CIODWLPMANNTGC-UHFFFAOYSA-N
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Description

4-Fluorophenyl 3,4,5-triethoxybenzoate is an ester derivative characterized by a benzoate core substituted with three ethoxy groups at the 3-, 4-, and 5-positions and a 4-fluorophenyl ester moiety. Its molecular formula is $ \text{C}{22}\text{H}{25}\text{FO}_6 $, with a molecular weight of 404.43 g/mol (calculated based on substituents). The compound’s structure features significant steric bulk due to the ethoxy substituents and the 4-fluorophenyl group, which influences its physical and chemical behavior, such as solubility and conformational flexibility.

Properties

IUPAC Name

(4-fluorophenyl) 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FO5/c1-4-22-16-11-13(12-17(23-5-2)18(16)24-6-3)19(21)25-15-9-7-14(20)8-10-15/h7-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIODWLPMANNTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 3,4,5-triethoxybenzoate typically involves the esterification of 4-fluorophenol with 3,4,5-triethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-fluorophenyl 3,4,5-triethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluorophenyl 3,4,5-triethoxybenzoate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluorophenyl 3,4,5-triethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Key Observations:

  • Substituent Bulk and Geometry: The 3,4,5-triethoxy groups in the target compound induce significant steric distortion, as seen in analogous metalloporphyrins where 4-fluorophenyl groups at the meso position cause nonplanar geometries . This contrasts with naphtho-annulated porphyrins lacking fluorophenyl groups, which adopt planar conformations.
  • Lipophilicity vs. In contrast, trimethoxy-substituted analogues (e.g., compound 5f) exhibit lower steric hindrance and improved solubility, correlating with enhanced anti-inflammatory and analgesic activities .
  • Electron-Withdrawing Effects: The 4-fluorophenyl group’s electron-withdrawing nature may stabilize the ester bond against hydrolysis compared to non-fluorinated analogues.

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